molecular formula C8H9BrS B1338757 2-Bromophenyl ethyl sulfide CAS No. 87424-98-4

2-Bromophenyl ethyl sulfide

Cat. No.: B1338757
CAS No.: 87424-98-4
M. Wt: 217.13 g/mol
InChI Key: REUXZHQDXRDRII-UHFFFAOYSA-N
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Description

2-Bromophenyl ethyl sulfide is an organic compound with the molecular formula C₈H₉BrS. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethyl sulfide group. This compound is often used in organic synthesis and various chemical reactions due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromophenyl ethyl sulfide can be synthesized through several methods. One common approach involves the reaction of 2-bromothiophenol with ethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2-Bromophenyl ethyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, dimethylformamide, tetrahydrofuran.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride

Major Products Formed:

    Substitution: Various substituted phenyl ethyl sulfides.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl ethyl sulfide

Scientific Research Applications

2-Bromophenyl ethyl sulfide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: It can be used to modify biological molecules for studying their functions and interactions.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromophenyl ethyl sulfide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom can undergo nucleophilic substitution, while the sulfide group can be oxidized or reduced. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 2-Bromophenyl ethyl sulfide is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chlorine and iodine analogs. Additionally, the bromine atom provides distinct electronic and steric effects that influence the compound’s reactivity and selectivity in various chemical reactions .

Properties

IUPAC Name

1-bromo-2-ethylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrS/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUXZHQDXRDRII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20517640
Record name 1-Bromo-2-(ethylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20517640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87424-98-4
Record name 1-Bromo-2-(ethylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20517640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Add potassium carbonate (2.20 g, 15.92 mmol) to 2-bromobenzenethiol (2.00 g, 10.58 mmol) in acetone and stir at room temperature. After 10 minutes, add iodoethane (1.82 g, 11.67 mmol) with stirring. After 18 hours, add water and extract with ethyl acetate. Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography eluting with ethyl acetate:hexanes to provide the title compound.
Quantity
2.2 g
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reactant
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2 g
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1.82 g
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Synthesis routes and methods II

Procedure details

A solution of the Grignard reagent of 1-ethylmercapto-2-bromobenzene in tetrahydrofuran was prepared in the following way: 1.50 g (6.9 mmol) of 1-ethylmercapto-2-bromobenzene were added to 218 mg (9.0 mmol) of magnesium in 8 ml of anhydrous tetrahydrofuran at room temperature under N2 and It was heated at reflux for 1 h. Meanwhile, a solution of 1.20 g (6.2 mmol) of (2-bromoallyl)-trimethylsilane and 358 mg (0.31 mmol) of tetrakis(triphenylphosphine)-palladium in 6 ml of dry benzene was stirred at 80° C. under N2 for 30 min. Then it was cooled to 50° C. and to it was added the Grignard reagent described above. The reaction mixture was stirred at 40° C. for 3 h and was poured into 100 ml of ether. It was washed with water (20 ml×2), dried over MgSO4 and concentrated. The residue was purified by silica gel chromatography with hexane to give [2-(2-ethylmercaptophenyl)allyl trimethylsilane as a colorless oil.
Quantity
0 (± 1) mol
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solvent
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1.5 g
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reactant
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218 mg
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8 mL
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solvent
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1.2 g
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reactant
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6 mL
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358 mg
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catalyst
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Name
Grignard reagent
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0 (± 1) mol
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100 mL
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Synthesis routes and methods III

Procedure details

To a suspension of 1.00 g (5.3 mmol) of 2-bromo-benzenethiol and 1.47 g (10.6 mmol) of potassium carbonate in 15 ml of N,N-dimethylformamide was added 1.65 g (10.6 mmol) of iodoethane at 0° C. The reaction mixture was stirred at 55-60° C. for 12 h and was poured into 200 ml of ether. It was washed with water (20 ml×3), dried over MgSO4 and concentrated to afford 1-ethylsulfanyl-2-bromo-benzene as a colorless oil.
Quantity
1 g
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reactant
Reaction Step One
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1.47 g
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reactant
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Quantity
15 mL
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solvent
Reaction Step One
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1.65 g
Type
reactant
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Quantity
200 mL
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reactant
Reaction Step Three

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